molecular formula C13H13ClN2O2 B2433905 3-(4-Chlorophenyl)-pyrazole-1-butyric acid CAS No. 832113-69-6

3-(4-Chlorophenyl)-pyrazole-1-butyric acid

Cat. No. B2433905
CAS RN: 832113-69-6
M. Wt: 264.71
InChI Key: AHTBSXHHYFTNDW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-pyrazole-1-butyric acid (CPPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPPB is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-(4-Chlorophenyl)-pyrazole-1-butyric acid and its derivatives are utilized in the synthesis of various organic compounds. A practical route for the synthesis of related compounds involves regioselective C-5 halogenation and Strecker synthesis, demonstrating the compound's versatility in organic synthesis (Heim-Riether, 2008).
  • In addition, the structural characteristics of similar compounds have been explored through X-ray crystal analysis, providing insights into the molecular configurations and interactions relevant in chemical research (Kumarasinghe et al., 2009).

Antimicrobial and Anticancer Properties

  • Some pyrazole derivatives, including those related to 3-(4-Chlorophenyl)-pyrazole-1-butyric acid, have shown potential as antimicrobial and anticancer agents. Their synthesis from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluation for in vitro activity highlights their biomedical relevance (Hafez et al., 2016).

Molecular Docking and Computational Studies

  • The compound and its variants have been subjects in computational studies and molecular docking analysis, aiding in the understanding of their interaction with biological targets. This is crucial for designing drugs with specific actions (Sivakumar et al., 2021).

Development of Functional Materials

  • Derivatives of 3-(4-Chlorophenyl)-pyrazole-1-butyric acid have been used in the synthesis of materials with unique properties. For example, compounds with a similar structure have been utilized in creating luminescent sensors, demonstrating applications in material science and engineering (Lam et al., 2000).

Pharmaceutical Synthesis

  • The compound plays a role in the synthesis of various pharmaceuticals. Its derivatives have been used in creating anticonvulsant and analgesic drugs, showing its significance in drug development (Viveka et al., 2015).

properties

IUPAC Name

4-[3-(4-chlorophenyl)pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c14-11-5-3-10(4-6-11)12-7-9-16(15-12)8-1-2-13(17)18/h3-7,9H,1-2,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTBSXHHYFTNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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